
5-Phenyluracil
Overview
Description
5-Phenyluracil is a uracil derivative characterized by a phenyl group substitution at the 5-position of the pyrimidine ring. It has been identified as a by-product during the thermolysis of β-styril carbamates under high-temperature conditions (e.g., 230°C in phenylcyclohexane). Its formation is hypothesized to occur via a Diels-Alder reaction involving styril isocyanate intermediates . Notably, this compound exhibits high thermal stability (mp > 350°C) and distinct spectral properties, as confirmed by HPLC and FTIR analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium diacetate and sodium carbonate in various solvents under microwave irradiation.
Deglycosylation: Conducted in pure water with microwave assistance.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
5-Phenyluracil has been investigated for its potential antiviral and anticancer activities. Research indicates that derivatives of uracil, including this compound, exhibit significant antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines through modulation of metabolic pathways and inhibition of specific enzymes involved in nucleic acid metabolism .
Enzyme Inhibition
The compound's structure allows it to interact with enzymes critical for nucleic acid synthesis. Biochemical assays have demonstrated that this compound can bind to specific enzymes, leading to the inhibition of their activity. This characteristic positions it as a potential lead compound for drug development targeting nucleic acid metabolism .
Agricultural Applications
Herbicidal Activity
this compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can effectively control unwanted plant growth while exhibiting low toxicity to crops such as wheat and corn. The herbicidal activity is attributed to their ability to inhibit protoporphyrinogen oxidase (PPO), disrupting cell membranes in target plants .
Crop Protection Formulations
Innovative formulations containing this compound are being developed to enhance crop tolerance against herbicides. These formulations have shown improved efficacy in controlling weeds without significantly damaging the crops, making them suitable for use in various agricultural settings .
Materials Science
Self-Assembly and Nanostructures
In materials science, this compound has been utilized in the construction of redox-active tubular frameworks through self-assembly processes. These frameworks exhibit strong hydrogen-bonding capabilities and π-stacking interactions, which are essential for creating advanced materials with specific electronic properties . The incorporation of this compound into these frameworks enhances their structural integrity and functional performance.
Case Studies and Experimental Data
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of this compound remains under investigation. Key factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential:
- Bioavailability : Limited data suggests that the compound's chemical properties may influence absorption rates.
- Dosage Variability : Research indicates that biological effects vary significantly with dosage levels; high concentrations may lead to cytotoxicity while lower doses could promote beneficial effects .
Mechanism of Action
The mechanism of action of 5-Phenyluracil involves its incorporation into biological systems where it can interact with nucleic acids. The phenyl group may enhance its binding affinity to certain molecular targets, potentially disrupting normal cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-phenyluracil with four structurally related compounds:
Pharmacological and Mechanistic Differences
- 5-Fluorouracil (5-FU) : Unlike this compound, 5-FU is a clinically validated chemotherapeutic agent. It incorporates into DNA/RNA, disrupting synthesis and repair, with a plasma concentration range of 0.1–60 μg/mL in therapeutic monitoring . Its dose-limiting toxicity (e.g., myelosuppression) is linked to dihydropyrimidine dehydrogenase (DPD) deficiency .
- 5-Aminouracil: Exhibits antitumor activity by inhibiting thymidylate synthase and cell proliferation, similar to 5-FU, but with lower clinical adoption due to variable bioavailability .
- 5-Cyano-6-phenylpyrimidin derivatives: These compounds lack direct pharmacological data but serve as precursors for triazole-containing heterocycles, highlighting their utility in organic synthesis .
- 5-Alkyl-6-substituted uracils : Demonstrated antimicrobial effects against Gram-positive bacteria, attributed to increased lipophilicity from alkyl groups, a property absent in this compound .
Clinical and Industrial Relevance
- 5-FU dominates oncology due to its well-established efficacy and pharmacokinetic profiling, including dose adjustments based on DPD genotyping .
- This compound remains primarily a research compound, though its structural features (e.g., aromaticity) could inspire novel uracil-based therapeutics or biomaterials .
Biological Activity
5-Phenyluracil, a pyrimidine analog, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This compound is structurally related to 5-Fluorouracil and exhibits several mechanisms of action that disrupt cellular processes, making it a subject of interest in therapeutic research.
This compound primarily acts by inhibiting thymidylate synthase (TS), a critical enzyme involved in DNA synthesis. The binding of this compound to TS forms a covalently bound ternary complex with the deoxyribonucleotide and the folate cofactor N5–10-methylenetetrahydrofolate. This interaction leads to an imbalance in pyrimidine nucleotide pools, resulting in the incorporation of uracil into DNA, which ultimately disrupts DNA synthesis and can induce cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound includes incomplete oral absorption and a short biological half-life, similar to its analogs. These characteristics impact its efficacy and necessitate careful consideration in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : Studies have shown that derivatives of uracil, including this compound, can inhibit RNA viruses. For example, compounds with modifications at the C-5 position demonstrated antiviral effects against SARS-CoV and other RNA viruses .
- Anticancer Potential : As a thymidylate synthase inhibitor, this compound may have applications in cancer treatment by disrupting rapidly dividing cancer cells' ability to synthesize DNA .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other uracil derivatives:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
5-Fluorouracil | Inhibits TS; incorporates into RNA/DNA | Anticancer agent |
5-Bromouracil | Mutagenesis studies | Used in genetic research |
5-Iodouracil | Radiolabeling and imaging | Imaging studies |
This compound | Inhibits TS; disrupts DNA synthesis | Antiviral and anticancer potential |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity : A study focused on the antiviral effects of various 5-substituted uracils demonstrated that specific modifications could enhance activity against viral pathogens. The presence of the phenyl group in this compound was noted to improve stability and binding interactions compared to other derivatives .
- Cytotoxicity Assessment : In cell-based assays assessing cytotoxicity, this compound showed promising results against different cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells was highlighted as a significant mechanism contributing to its efficacy .
- Synthesis and Derivative Exploration : Research into new derivatives of this compound has revealed that modifications can lead to enhanced biological activity. For instance, the synthesis of 5-norcarbocyclic derivatives has shown broad-spectrum antiviral activity against various RNA viruses, indicating a potential avenue for developing new antiviral agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-phenyluracil, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes the use of TMSBr in CH₂Cl₂ to synthesize 5-substituted uracil analogues, yielding both α- and β-isomers. Researchers should optimize reaction conditions (e.g., stoichiometry, solvent polarity, temperature) to favor desired isomers and improve purity. Characterization via NMR and HPLC is critical to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with literature data for phenyl group positioning and sugar moiety conformation.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives (e.g., α- vs. β-anomers in ) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Temperature : Store at –20°C for long-term stability, as recommended for structurally similar compounds in .
- Handling : Use PPE (gloves, lab coats) to avoid dermal exposure, adhering to GHS07 safety protocols ( ).
Q. How should researchers design a systematic literature review on this compound’s applications?
- Search Strategy : Use databases like PubMed and SciFinder with keywords "this compound," "uracil derivatives," and "antiviral agents."
- Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic or synthetic data.
- Data Extraction : Tabulate results (e.g., IC₅₀ values, synthetic yields) for comparative analysis .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s antiviral activity, and how can they be tested experimentally?
- Methodological Answer :
- Hypothesis : this compound may inhibit viral polymerases via competitive binding to uracil-binding pockets.
- Testing :
- Enzyme Assays : Measure inhibition kinetics (e.g., Km/Vmax changes) using purified viral polymerases.
- Crystallography : Resolve inhibitor-enzyme complexes to identify binding interactions.
- Cell-Based Models : Use plaque reduction assays in infected cell lines ().
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Data Harmonization : Normalize variables (e.g., dosage units, cell lines) across studies.
- Sensitivity Analysis : Identify outliers due to methodological variability (e.g., assay type, purity thresholds).
- Experimental Replication : Reproduce key studies under controlled conditions ( ).
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Use rodent models to assess bioavailability, half-life, and metabolite profiling via LC-MS/MS.
- Toxicity : Conduct acute/chronic toxicity studies (OECD Guidelines) with histopathological analysis of major organs.
- Ethical Compliance : Follow institutional animal care protocols ( ).
Q. How can computational methods predict this compound’s interactions with novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against viral protease libraries.
- MD Simulations : Analyze binding stability over 100-ns trajectories (GROMACS/AMBER).
- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. halogen groups) on activity .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
- Quality Control : Implement strict HPLC purity thresholds (>98%) and reference standards ( ).
Q. How do this compound’s properties compare to other uracil derivatives (e.g., 5-fluorouracil) in drug design?
- Methodological Answer :
- Comparative Studies :
- Stability : Assess hydrolytic degradation rates under physiological pH.
- Selectivity : Test cross-reactivity with human enzymes (e.g., thymidylate synthase).
- Data Presentation : Use bar charts for IC₅₀ comparisons and scatter plots for structure-activity relationships ( ).
Q. Guidance for Rigorous Research Design
Properties
IUPAC Name |
5-phenyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKIQOAXFYAWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301815 | |
Record name | 5-PHENYLURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-83-8 | |
Record name | 15761-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-PHENYLURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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